molecular formula C14H16FN3O2 B2505449 1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 2034458-52-9

1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2505449
CAS No.: 2034458-52-9
M. Wt: 277.299
InChI Key: MOIGAYVZKGFENZ-UHFFFAOYSA-N
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Description

1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C14H16FN3O2 and its molecular weight is 277.299. The purity is usually 95%.
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Scientific Research Applications

Subheading Inhibition of p38 MAP Kinase

Tri- and tetra-substituted imidazole scaffolds, akin to 1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one, are recognized as selective inhibitors of p38 MAP kinase, a key player in the release of pro-inflammatory cytokines. These inhibitors are particularly notable for their selective binding to the ATP pocket, offering superior selectivity and potency compared to reference compounds like SB203580. The substituted pyridine ring in these structures demonstrates strong binding, contributing significantly to the inhibitory activity against p38 over other kinases (Scior et al., 2011).

Structural Diversity and Biological Activity

Subheading Pyrrolidine in Drug Discovery

Pyrrolidine, a core structure in this compound, is extensively utilized in medicinal chemistry for its versatility. This structure is preferred due to its ability to efficiently navigate the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to its non-planarity, a phenomenon known as “pseudorotation”. Pyrrolidine and its derivatives, including pyrrolizines and prolinol, exhibit a wide spectrum of biological activities, further influenced by the stereoisomers and spatial orientation of substituents, impacting their binding to enantioselective proteins (Li Petri et al., 2021).

Targeted Therapeutic Interventions

Subheading Dipeptidyl Peptidase IV (DPP IV) Inhibitors

Compounds related to this compound have been explored as DPP IV inhibitors, with a focus on optimizing selectivity and inhibitory activity for the treatment of type 2 diabetes mellitus (T2DM). The ideal inhibitor aims to suppress the degradation of incretin molecules without adversely affecting the protease's action on other substrates or its interaction with other proteins, thus maintaining a balance between efficacy and safety (Mendieta et al., 2011).

Future Directions

The future directions of “1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one” could involve further exploration of its biological activities and potential therapeutic applications. The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

Mechanism of Action

Properties

IUPAC Name

1-[3-(3-fluorophenyl)pyrrolidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c15-12-3-1-2-10(8-12)11-4-6-17(9-11)14(20)18-7-5-16-13(18)19/h1-3,8,11H,4-7,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIGAYVZKGFENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC(=CC=C2)F)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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